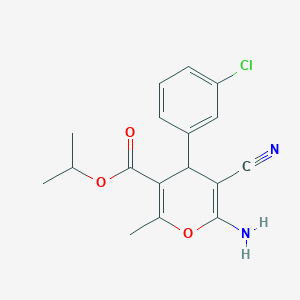![molecular formula C12H14FNO3 B6115326 ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B6115326.png)
ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate, also known as ethyl 3-fluoro-4-oxo-4-aminobutanoate, is a chemical compound that belongs to the class of alpha-ketoamides. This compound has gained significant interest due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the inhibition of COX-2 activity, which results in the reduction of prostaglandin synthesis. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate reduces the production of prostaglandins, thereby reducing inflammation. Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of several cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting COX-2 activity and reducing prostaglandin synthesis. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in lab experiments is its high purity, which ensures reproducibility and accuracy of the results. Additionally, the compound exhibits several biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate is its potential toxicity, which must be carefully evaluated before conducting any experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate. One potential direction is to investigate the compound's potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to determine the compound's mechanism of action in inducing apoptosis in cancer cells. Furthermore, the antibacterial activity of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate could be further explored to develop new antibiotics. Overall, the potential applications of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate in scientific research are vast, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate involves the reaction of ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-oxo-4-aminobutanoate with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoateaminopyridine (DMAP). The reaction takes place under mild conditions and yields ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate 4-[(3-fluorophenyl)amino]-4-oxobutanoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, the compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
ethyl 4-(3-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-2-17-12(16)7-6-11(15)14-10-5-3-4-9(13)8-10/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRFWBXOKDDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)
![2-chloro-N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6115268.png)
![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)


![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)
![7-bromo-2-(3,5-dibromo-2-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6115330.png)
![(2E)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-pyridinyl)acrylamide](/img/structure/B6115335.png)